molecular formula C27H23N3O2S B2690475 4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681269-57-8

4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2690475
CAS No.: 681269-57-8
M. Wt: 453.56
InChI Key: SHKIIIFCBFZPTO-UHFFFAOYSA-N
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Description

4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C27H23N3O2S and its molecular weight is 453.56. The purity is usually 95%.
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Biological Activity

4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C27H23N3O2S
  • IUPAC Name : this compound
  • CAS Number : Not specified in the available data.

Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, they may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells .
  • Antiviral Properties : Some studies suggest that thieno[3,4-c]pyrazole derivatives can exhibit antiviral activity by targeting viral enzymes or proteins essential for viral replication. This includes interference with reverse transcriptase in HIV and other viruses .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Cell Line/Model IC50/EC50 Value Mechanism Reference
AntitumorCCRF-CEM/R (T-cell leukemia)5.0 μMInhibition of DHFR
AntiviralHIV Reverse Transcriptase1.96 μMInhibition of viral replication
CytotoxicityVarious cancer cell lines>10 μMInduction of apoptosis
Enzyme InhibitionRET KinaseModerate to HighTargeting RET signaling pathways

Case Studies

  • Antitumor Efficacy : A study evaluating the efficacy of benzamide derivatives against various cancer cell lines demonstrated that compounds similar to this compound showed significant growth inhibition in resistant cancer models. The mechanism involved downregulation of DHFR and subsequent effects on nucleotide synthesis pathways .
  • Antiviral Activity : Research focusing on thieno[3,4-c]pyrazole derivatives indicated that these compounds could effectively inhibit HIV replication by targeting reverse transcriptase. The most potent compound in this series exhibited an IC50 value lower than that of standard antiviral agents used in clinical settings .

Properties

IUPAC Name

4-benzoyl-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-17-8-13-22(14-18(17)2)30-26(23-15-33-16-24(23)29-30)28-27(32)21-11-9-20(10-12-21)25(31)19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKIIIFCBFZPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.